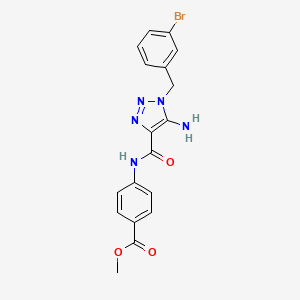
methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate" is a complex molecule that likely contains a triazole ring, a bromobenzyl group, and an amino group as part of its structure. This type of compound is of interest due to its potential applications in pharmaceuticals and materials science. The triazole core, in particular, is a versatile scaffold in medicinal chemistry, often providing compounds with a range of biological activities.
Synthesis Analysis
The synthesis of related triazole compounds has been demonstrated in various studies. For instance, the synthesis of a triazole derivative with a benzyl group is described, where the starting material undergoes decarboxylation and isomerization reactions to yield the desired product . Another related synthesis involves the preparation of a triazole compound by treating an amino-triazole with an aldehyde to form a crystalline monohydrate . These methods could potentially be adapted to synthesize the compound , with modifications to incorporate the 3-bromobenzyl and carboxamido functional groups.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be quite complex, with the potential for various isomeric forms. For example, in the case of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, the molecules are linked into sheets or chains depending on the isomeric form, which is stabilized by hydrogen bonds . The molecular structure of the compound of interest would likely exhibit similar complexity, with the potential for intermolecular interactions such as hydrogen bonding, which could influence its crystalline form and stability.
Chemical Reactions Analysis
Triazole compounds can undergo a variety of chemical reactions. The Dimroth rearrangement is one such reaction where a triazole derivative is transformed in basic solutions to yield an equilibrium mixture of isomers . This type of reaction could be relevant for the compound , as it may undergo similar isomerization under certain conditions. Additionally, the presence of the bromobenzyl group could make the compound amenable to further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents. For example, the synthesis of labeled triazole compounds has been reported, with specific activities indicating their potential use in radiolabeling studies . The compound of interest would likely have distinct physical properties such as melting point, solubility, and crystallinity, which would be influenced by its molecular structure and intermolecular interactions. Chemical properties such as reactivity and stability would also be important, particularly in the context of its potential applications.
Aplicaciones Científicas De Investigación
Subheading
Anticancer Properties of Triazole DerivativesResearch on triazole derivatives, like methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, has shown promising anticancer potential. For instance, Bekircan et al. (2008) synthesized various 4-amino-triazole derivatives and evaluated their anticancer activity against a range of cancer cell lines, including lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. The study revealed that certain synthesized compounds exhibited significant anticancer effects, emphasizing the potential of these derivatives in cancer treatment research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial Activities of Triazole Derivatives
Subheading
Antimicrobial Potential of Triazole CompoundsTriazole derivatives have also been found to possess antimicrobial properties. A study by Bektaş et al. (2007) focused on synthesizing new 1,2,4-triazole derivatives and testing their antimicrobial activities. The results showed that some of the synthesized compounds had good to moderate activities against various microorganisms, highlighting the potential use of triazole derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antioxidant Properties of Triazole Compounds
Subheading
Antioxidant Effects of Triazole-Based CompoundsIn addition to their anticancer and antimicrobial properties, certain triazole derivatives have shown antioxidant capabilities. For example, a study conducted by Hussain (2016) synthesized new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol and assessed their antioxidant properties using DPPH and FRAP assays. The study found that compounds like 7d, 7e, and 7f exhibited significant free-radical scavenging abilities in both assays, indicating the potential of these compounds as antioxidants (Hussain, 2016).
Mecanismo De Acción
Target of Action
They are often used in medicinal chemistry due to their ability to mimic the structure of various bioactive compounds .
Mode of Action
The mode of action would depend on the specific biological target of the compound. The 1,2,3-triazole moiety can participate in hydrogen bonding and dipole-dipole interactions, which could influence its interaction with biological targets .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. 1,2,3-triazoles are known to be involved in a wide range of biological activities, suggesting they could potentially interact with multiple pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole moiety could potentially enhance the compound’s stability and bioavailability .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The 1,2,3-triazole moiety is known for its stability, suggesting the compound could potentially be stable under a variety of conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[5-amino-1-[(3-bromophenyl)methyl]triazole-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O3/c1-27-18(26)12-5-7-14(8-6-12)21-17(25)15-16(20)24(23-22-15)10-11-3-2-4-13(19)9-11/h2-9H,10,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTCIXHLDMPTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

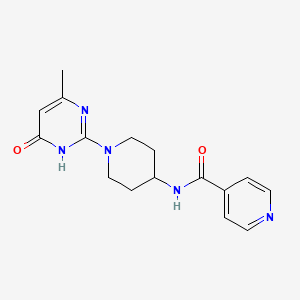
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2518023.png)
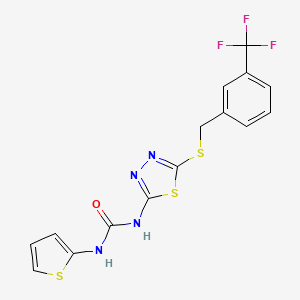
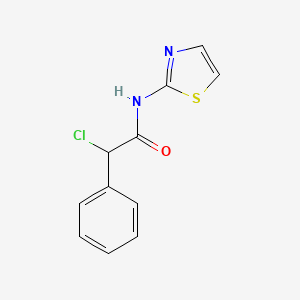
![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518026.png)
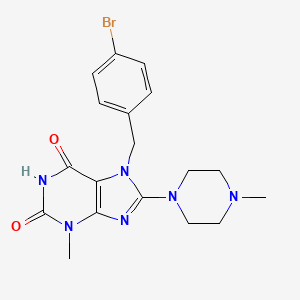
![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2518028.png)


![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)
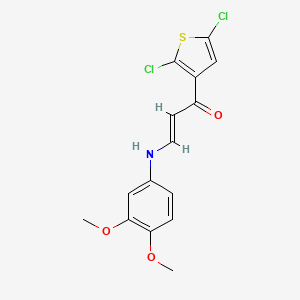
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2518036.png)
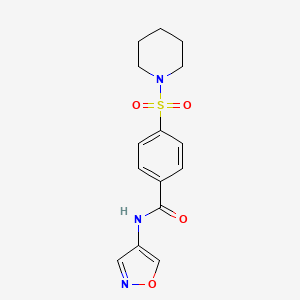
![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)